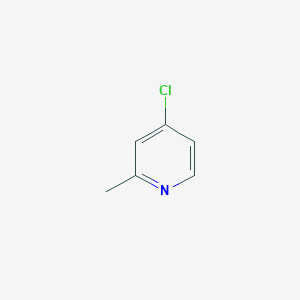

4-Chloro-2-methylpyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOZBJCTEPJGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342395 | |

| Record name | 4-Chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3678-63-5 | |

| Record name | 4-Chloro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-methylpyridine CAS number and properties

An In-Depth Technical Guide to 4-Chloro-2-methylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound (also known as 4-chloro-2-picoline), a critical heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies with mechanistic insights, and analyze its reactivity profile. Furthermore, this document highlights its significant applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed protocols and safety guidelines for laboratory handling. This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical synthesis sectors who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Core Properties

This compound is a halogenated pyridine derivative.[1] Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts a unique reactivity profile that makes it a valuable precursor in complex molecular syntheses.[2]

Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 3678-63-5 | [3][4] |

| Molecular Formula | C₆H₆ClN | [3][4] |

| Molecular Weight | 127.57 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-Chloro-2-picoline, 2-Methyl-4-chloropyridine | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 54-56°C at 15 mmHg | [4][5][6] |

| Melting Point | -95°C (lit.) | [6] |

| Density | 1.15 g/mL | [4][5] |

| Refractive Index | ~1.5205 | [5] |

Synthesis Pathway and Mechanistic Considerations

The reliable synthesis of high-purity this compound is crucial for its application in regulated industries like pharmaceuticals. A common and effective industrial method involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[7] This process is a multi-step sequence that leverages classical organic reactions tailored for heterocyclic systems.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from 2-methyl-4-nitropyridine-N-oxide.

Detailed Synthesis Protocol and Rationale

Step 1: Preparation of this compound-N-oxide [7]

-

Reaction Setup: Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 volumes).

-

Reaction Execution: Seal the autoclave and heat the mixture to 180°C. The reaction is maintained at this temperature for approximately 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group by chloride, a typically difficult transformation. The N-oxide functionality activates the 4-position towards nucleophilic attack.

-

Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution to a pH of 6-7. The product is then extracted into an organic solvent such as chloroform. The organic layers are combined, and the solvent is removed under reduced pressure to yield crude this compound-N-oxide. Purity is typically assessed by HPLC, with reported yields around 80% for high-purity product (>98%).[7]

Step 2: Deoxygenation to this compound [7]

-

Reaction Setup: Dissolve the this compound-N-oxide (1.0 eq) from the previous step in a suitable organic solvent.

-

Reaction Execution: Add phosphorus trichloride (PCl₃) dropwise to the solution. This is a classic deoxygenation reaction for N-oxides. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the pyridine N-oxide, resulting in the formation of phosphoryl chloride (POCl₃) as a byproduct and the desired this compound.

-

Isolation and Purification: The final product is typically isolated and purified via distillation under reduced pressure.

This robust two-step process provides a reliable route to the target compound with good yield and high purity, making it suitable for industrial-scale production.[7]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This versatility makes it a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[2]

A prime example of its application is in the synthesis of intermediates for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[8] The pyridine core acts as a crucial scaffold for constructing the final drug molecule.

Illustrative Reaction: Synthesis of a Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpyridine-2-carboxamide, a key precursor, highlights the strategic use of this building block. While this specific example modifies a derivative, the principle of using the chloro-pyridine scaffold is central. A related reaction involves reacting a 4-chloropyridine-2-carboxylate derivative with methylamine.[8]

Caption: Nucleophilic substitution to form a key drug intermediate.

This type of transformation is fundamental in medicinal chemistry, where the pyridine ring often serves to modulate solubility, engage in hydrogen bonding, or orient other functional groups for optimal interaction with a biological target.[2][9]

Spectral Analysis Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display patterns consistent with a trisubstituted pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm.[10][11]

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly shifted downfield.[12]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127 and an M+2 peak at m/z 129 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching frequencies typical of the pyridine ring.[13]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[5][6]

GHS Hazard Classification [3][5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H227: Combustible liquid.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[6][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6][15]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[16]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[14][17]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined synthesis, specific reactivity at the 4-position, and role as a versatile pyridine scaffold underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2-methylpyridine: Structure, Properties, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyridine, also known as 4-chloro-2-picoline, is a halogenated heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of more complex molecules.[1][2] Its unique structural features, namely the pyridine ring substituted with a chlorine atom and a methyl group, impart specific reactivity that is highly valued in the fields of medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug discovery and development.

Molecular Structure and Formula

The molecular formula for this compound is C6H6ClN.[4][5] Its structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A chlorine atom is substituted at the 4-position, and a methyl group is at the 2-position of the ring.

The IUPAC name for this compound is this compound.[4][5] Other common synonyms include 4-chloro-2-picoline and 2-methyl-4-chloropyridine.[4] The Chemical Abstracts Service (CAS) registry number for this compound is 3678-63-5.[4][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a strong, pungent odor.[1][7] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 127.57 g/mol | [4][5] |

| Boiling Point | 54-56 °C at 15 mmHg | [7][8] |

| Density | 1.15 g/mL | [7] |

| Refractive Index | 1.5205 | [7] |

| Flash Point | 66 °C | |

| Melting Point | -95 °C | [8] |

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of this compound involves the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid.[9] This reaction is typically carried out in an autoclave at elevated temperatures.[9] The resulting this compound-N-oxide is then deoxygenated, for instance, using phosphorus trichloride, to yield the final product.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-picoline | 3678-63-5 [sigmaaldrich.com]

- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 4-Chloro-2-methylpyridine: Synthesis, Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2-methylpyridine, a key heterocyclic building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. We will delve into its chemical identity, synthesis strategies, reactivity, and the analytical methodologies required for its characterization, offering field-proven insights and detailed protocols to support your research and development endeavors.

Chemical Identity and Synonyms

This compound is a halogenated pyridine derivative. Understanding its various synonyms is crucial for a comprehensive literature search and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-chloro-2-picoline, 2-methyl-4-chloropyridine, p-chloropicoline |

| CAS Number | 3678-63-5[1] |

| Molecular Formula | C6H6ClN |

| Molecular Weight | 127.57 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, reaction optimization, and purification.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 194-195 °C |

| Density | 1.142 g/mL at 25 °C |

| Refractive Index | n20/D 1.529 |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common and effective method involves the chlorination of 2-methylpyridine-N-oxide. This multi-step process is outlined below.

Synthesis Pathway

The synthesis begins with the oxidation of 2-methylpyridine to its N-oxide, followed by a chlorination/deoxygenation step.

Caption: Synthesis of this compound from 2-Methylpyridine.

Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide

This protocol details a method for the preparation of this compound, adapted from a patented process, which involves the reaction of 2-methyl-4-nitropyridine-N-oxide with hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide, followed by reduction.[2]

Step 1: Synthesis of 4-Chloro-2-methyl-pyridine-N-oxide

-

To a high-pressure autoclave, add 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 mL of concentrated hydrochloric acid.

-

Seal the autoclave and heat the reaction mixture to 180°C for 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group with chloride.

-

After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 6-7 with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with chloroform (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound-N-oxide.

-

Purify the crude product by vacuum distillation to obtain the pure N-oxide.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 11.5 g (0.08 mol) of this compound-N-oxide in 43 mL of dichloromethane.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add 10.5 mL (0.12 mol) of phosphorus trichloride (POCl3) dropwise, maintaining the temperature below 0°C. Phosphorus trichloride acts as a deoxygenating agent, converting the N-oxide back to the pyridine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for 6 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.

Role in the Synthesis of Sorafenib

A prominent example of its application is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3][4] In the synthesis of Sorafenib, this compound is a precursor to 4-chloro-N-methylpicolinamide, a key building block.[5]

The synthesis involves the reaction of 4-chloropyridine-2-carbonyl chloride hydrochloride with methylamine to form the corresponding amide.[3][6] This intermediate then undergoes further reactions to construct the final Sorafenib molecule.[3]

Caption: Role of 4-chloro-pyridine derivatives in Sorafenib synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

This protocol provides a starting point for the GC-MS analysis of this compound.[7]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

GC-MS Parameters:

Table 3: GC-MS Method Parameters

| Parameter | Setting |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Data Analysis:

-

Qualitative Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum should exhibit the molecular ion peak (m/z 127) and characteristic fragment ions.

-

Quantitative Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration in unknown samples.

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound. A reverse-phase method is typically employed.

This protocol outlines a general reverse-phase HPLC method for purity determination.[8]

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Parameters:

Table 4: HPLC Method Parameters

| Parameter | Setting |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 ratio |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and important building block in organic synthesis, with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective use in research and development. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this compound.

References

- 1. This compound | 3678-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Separation of 4-Chloro-2-ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synthesis of 4-Chloro-2-methylpyridine from 2-amino-4-methylpyridine

An In-depth Technical Guide to the

Introduction

4-Chloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its utility as a versatile building block stems from the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles, and the inherent structural features of the pyridine ring. This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of this compound: the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the necessary purification and characterization techniques, all while emphasizing the safety considerations paramount to this chemical transformation.

Reaction Mechanism: The Sandmeyer Reaction

The conversion of 2-amino-4-methylpyridine to this compound is a classic example of the Sandmeyer reaction. This process involves two key stages: the diazotization of the starting amine and the subsequent displacement of the diazonium group with a chloride ion, catalyzed by copper(I) chloride.

1. Diazotization: In the first stage, 2-amino-4-methylpyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

2. Chloro-de-amination: The second stage involves the introduction of the diazonium salt solution to a solution of copper(I) chloride. The copper(I) catalyst facilitates the displacement of the dinitrogen gas and the installation of the chloride at the 4-position of the pyridine ring.

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended for execution by trained chemists in a well-equipped laboratory.

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 2-Amino-4-methylpyridine | 54.0 g | 108.14 | 0.50 |

| Concentrated Hydrochloric Acid | 150 mL | - | - |

| Sodium Nitrite | 36.0 g | 69.00 | 0.52 |

| Copper(I) Chloride | 10.0 g | 98.99 | 0.10 |

| Deionized Water | As needed | - | - |

| Diethyl Ether | As needed | - | - |

| Sodium Bicarbonate (sat. aq.) | As needed | - | - |

| Anhydrous Magnesium Sulfate | As needed | - | - |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-amino-4-methylpyridine (54.0 g, 0.50 mol) and concentrated hydrochloric acid (150 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (36.0 g, 0.52 mol) in 75 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the stirred slurry over a period of approximately 1 hour, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

-

-

Preparation of the Copper(I) Chloride Solution:

-

In a separate 2 L flask, dissolve copper(I) chloride (10.0 g, 0.10 mol) in 100 mL of concentrated hydrochloric acid.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the reaction from becoming too exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

Basify the reaction mixture to a pH of approximately 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with deionized water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound is typically a dark oil or solid and requires purification to be suitable for subsequent synthetic steps.

-

Distillation: Vacuum distillation is the most common method for purifying the product on a larger scale. This compound has a boiling point of approximately 176-178 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.

-

Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is effective.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, 1H), 7.20 (s, 1H), 7.10 (d, 1H), 2.50 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 150.0, 144.0, 124.0, 122.0, 24.0.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127 and an M+2 peak at m/z = 129 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Safety Precautions

-

Handling of Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizing agent and is toxic if ingested. Copper(I) chloride is harmful if swallowed.

-

Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive when isolated and dried. Therefore, they should always be kept in solution and used immediately after preparation. The reaction should be maintained at a low temperature throughout the diazotization step.

-

Nitrogen Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reaction should be carried out in a well-ventilated fume hood, and the apparatus should be equipped with a pressure-equalizing dropping funnel or a gas outlet to prevent pressure buildup.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Introduction: The Versatility of a Heterocyclic Building Block

An In-Depth Technical Guide to 4-Chloro-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 4-chloro-2-picoline, is a halogenated pyridine derivative that serves as a cornerstone intermediate in modern synthetic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitrogen atom within the aromatic ring, impart specific reactivity that makes it an invaluable building block for the synthesis of complex molecules. This guide provides an in-depth exploration of its physical properties, chemical behavior, synthesis, and key applications, with a focus on the practical insights relevant to researchers in medicinal chemistry and materials science. Its utility is particularly notable in the development of agrochemicals and active pharmaceutical ingredients (APIs), where the pyridine scaffold is a common motif.[1][2]

Section 1: Core Physical and Chemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The data for this compound is summarized below. These parameters are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | PubChem[3] |

| Molecular Weight | 127.57 g/mol | PubChem[3] |

| CAS Number | 3678-63-5 | PubChem[3] |

| Appearance | Colorless to light yellow liquid | Guidechem, TCI[4] |

| Boiling Point | 54-56 °C @ 15 mmHg | Thermo Scientific[5] |

| Melting Point | -95 °C (lit.) | ECHEMI |

| Density | 1.15 g/mL | Thermo Scientific |

| Refractive Index | 1.5205 (20 °C) | Thermo Scientific[5] |

| pKa | 4.20 ± 0.10 (Predicted) | Guidechem[4] |

| SMILES | CC1=NC=CC(=C1)Cl | PubChem[3] |

| InChIKey | DAOZBJCTEPJGES-UHFFFAOYSA-N | PubChem[3] |

Section 2: Synthesis Pathway and Experimental Protocol

The preparation of high-purity this compound is crucial for its use in subsequent reactions. A common and effective route begins with 2-methyl-4-nitropyridine-N-oxide, proceeding through a chlorination step followed by deoxygenation.

Synthetic Workflow Diagram

The overall transformation is a two-step process, as illustrated below. The initial step leverages concentrated hydrochloric acid to replace the nitro group, and the second step removes the N-oxide to yield the final product.

References

The Strategic Utility of 4-Chloro-2-methylpyridine in Modern Synthesis: A Technical Guide for Drug Discovery and Development Professionals

Foreword: The Unseen Architect of Complex Molecules

In the intricate world of pharmaceutical and agrochemical development, the final, active molecule often takes center stage. However, the true elegance of synthesis lies in the strategic selection and manipulation of key building blocks. 4-Chloro-2-methylpyridine (also known as 4-chloro-2-picoline) is one such pivotal intermediate. Its unassuming structure belies a versatile reactivity profile that has made it an indispensable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel, impactful molecules.

I. Core Characteristics and Safety Imperatives

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3678-63-5 | [1] |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194-195 °C (lit.) | [3] |

| Density | 1.142 g/mL at 25 °C (lit.) | [3] |

Safety and Handling: A Mandate for Precaution

This compound is classified as a hazardous substance, necessitating strict adherence to safety protocols.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Handling: Work in a well-ventilated area, utilizing personal protective equipment (PPE) including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention if irritation persists or if ingested.[6]

II. Synthesis of this compound: A Process-Oriented Approach

The efficient synthesis of this compound is a critical first step for its subsequent application. A robust method starts from 2-methyl-4-nitropyridine-N-oxide, as detailed in the patent literature, which offers a reliable pathway to this key intermediate.[6]

Synthetic Pathway Overview

The synthesis proceeds in two key stages: the formation of 4-chloro-2-methyl-pyridine-N-oxide, followed by its deoxygenation to yield the final product.

Caption: Synthetic route from 2-methyl-4-nitropyridine-N-oxide.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established patent literature, designed to be self-validating through clear, sequential steps.[6]

Part 1: Synthesis of 4-Chloro-2-methyl-pyridine-N-oxide

-

Reaction Setup: In a high-pressure autoclave, combine 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 mL of concentrated hydrochloric acid.

-

Heating and Reaction: Seal the autoclave and heat the mixture to 180°C. Maintain this temperature with stirring for 24 hours. The high temperature and pressure are crucial for the nucleophilic substitution of the nitro group with chloride.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of 6-7 using a concentrated sodium hydroxide (NaOH) solution.

-

Extraction: Extract the aqueous mixture with chloroform (3 x 100 mL). The organic layers contain the desired product.

-

Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield 4-chloro-2-methyl-pyridine-N-oxide. A reported yield for this step is approximately 80.4% with a purity of 98.7% (HPLC).[6]

Part 2: Deoxygenation to this compound

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, dissolve 11.5 g (0.08 mol) of 4-chloro-2-methyl-pyridine-N-oxide in 43 mL of dichloromethane. Cool the solution to -10°C using an ice-salt bath.

-

Reagent Addition: Add phosphorus trichloride (PCl₃) dropwise to the cooled solution over a period of 1 hour. The molar ratio of the N-oxide to PCl₃ is typically around 1:1.5.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

III. The Reactive Landscape: Harnessing the Potential of this compound

The synthetic utility of this compound stems from its susceptibility to a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the C4 position can be displaced by various nucleophiles, providing a direct route to a diverse array of substituted 2-methylpyridines. This reaction typically proceeds via a Meisenheimer-like intermediate.

References

- 1. This compound | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Core Reactivity of 4-Chloro-2-methylpyridine

Abstract

4-Chloro-2-methylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, governed by the interplay between the electron-withdrawing nitrogen atom, the activating chloro substituent at the C4-position, and the methyl group at the C2-position, dictate a rich and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reaction chemistry of this compound. We will dissect the mechanistic underpinnings of its participation in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the strategic application of this versatile intermediate in complex molecular design and synthesis.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. This compound, in particular, serves as a versatile precursor for a wide range of substituted pyridines, leveraging the reactivity of the C-Cl bond for functionalization.[2] The presence of the 2-methyl group introduces steric and electronic perturbations that influence the reactivity at the C4-position, a crucial aspect for synthetic chemists to understand and exploit. Derivatives of this compound are key intermediates in the synthesis of important pharmaceuticals, including the kinase inhibitor Sorafenib.[3]

Synthesis of the Core Moiety: this compound

A common synthetic route to this compound involves the deoxygenation of its corresponding N-oxide. A typical procedure starts with the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid to yield this compound-N-oxide.[4] Subsequent deoxygenation, for instance with phosphorus trichloride in a solvent like dichloromethane, affords the final product.[4]

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. The chlorine atom at the C4 position of this compound is, therefore, well-disposed for displacement via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6]

Mechanistic Overview

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack: A nucleophile attacks the C4 carbon, which bears the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the pyridine ring, with significant density on the nitrogen atom, which stabilizes the complex.

-

Chloride Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The overall reactivity of chloropyridines in SNAr reactions generally follows the order 4-chloro > 2-chloro > 3-chloro, highlighting the electronic activation at the C4 position.[6][7]

Diagram: SNAr Mechanism on this compound

References

- 1. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 3. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-methylpyridine

Introduction

4-Chloro-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, imparts specific reactivity and properties that are leveraged in the development of novel molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The presence of aromatic protons in a specific substitution pattern, a methyl group, and a chlorine atom on the pyridine ring gives rise to distinct signals in NMR spectroscopy. The vibrational modes of the various bonds within the molecule are captured by IR spectroscopy, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

A-Z Guide to 4-Chloro-2-methylpyridine: Synthesis, Mechanism, and Applications

Abstract

4-Chloro-2-methylpyridine (4-Cl-2-MePy) is a pivotal heterocyclic intermediate, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its strategic importance lies in the specific reactivity imparted by the chlorine atom at the 4-position, which allows for facile nucleophilic substitution, and the methyl group at the 2-position, which influences the electronic properties and steric environment of the pyridine ring. This technical guide provides an in-depth exploration of this compound, tracing its historical synthesis and charting the evolution of its preparation methodologies. We will dissect the most prevalent synthetic route via the chlorination of 2-methylpyridine N-oxide, elucidating the underlying reaction mechanism. Furthermore, this guide details step-by-step protocols, provides key analytical characterization data, and discusses its critical role as a versatile building block in modern drug discovery and development.

A Historical and Synthetic Overview

The development of synthetic routes to substituted pyridines has been a cornerstone of medicinal chemistry. While the precise first synthesis of this compound is not prominently documented as a landmark discovery, its emergence is intrinsically linked to the broader exploration of pyridine N-oxide chemistry. The foundational method for introducing a chlorine atom at the C4 position of a pyridine ring involves the activation of the corresponding N-oxide.

Historically, the challenge was to achieve regioselective chlorination. Direct chlorination of 2-methylpyridine (2-picoline) is inefficient and leads to a mixture of products. The strategic innovation was the use of the N-oxide functionality, which activates the C2 and C4 positions of the pyridine ring towards electrophilic attack and subsequent rearrangement or nucleophilic substitution. This approach became the dominant and most reliable method for producing 4-chloropyridine derivatives.

Early methodologies often relied on harsh chlorinating agents and produced variable yields. Over time, significant process optimization has led to the highly refined and scalable protocols used today. A common and historically significant route proceeds from 2-methyl-4-nitropyridine-N-oxide, where the nitro group is displaced by a chloride from concentrated hydrochloric acid at high temperatures.[1] However, the most industrially prevalent method involves the direct deoxygenative chlorination of 2-methylpyridine N-oxide.

The Cornerstone Synthesis: Deoxygenative Chlorination of 2-Methylpyridine N-oxide

The most reliable and widely adopted synthesis of this compound begins with the oxidation of 2-methylpyridine to its N-oxide, followed by a deoxygenative chlorination step. This two-step process provides excellent regioselectivity and yield.

2.1 Rationale for the N-oxide Intermediate

The direct chlorination of 2-methylpyridine is not regioselective. By converting it to 2-methylpyridine N-oxide, the electronic nature of the ring is fundamentally altered. The N-oxide oxygen atom donates electron density into the ring, particularly activating the C4 (para) position for electrophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates a deoxygenative substitution, placing the chlorine atom specifically at the C4 position.[2][3]

2.2 Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety precautions.

Step A: Synthesis of 2-Methylpyridine N-oxide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine (1.0 eq).

-

Oxidation: Add glacial acetic acid as the solvent. Slowly add hydrogen peroxide (30-35% solution, ~1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 70-80°C.

-

Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully decompose excess hydrogen peroxide. Neutralize the acetic acid with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

-

Extraction & Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide as a solid.

Step B: Synthesis of this compound

-

Reaction Setup: In a flask equipped for reflux and under an inert atmosphere (nitrogen or argon), place the 2-methylpyridine N-oxide (1.0 eq) from the previous step.

-

Chlorination: Add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) slowly at 0-10°C. The reaction is exothermic.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Workup: Cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of ~8. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

2.3 Mechanistic Insights

The chlorination with POCl₃ is a classic example of electrophile-assisted deoxygenative nucleophilic halogenation.[3][4] The mechanism proceeds through several key steps:

-

Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃.

-

Adduct Formation: This forms an adduct, releasing a chloride ion.

-

Nucleophilic Attack: The released chloride ion then attacks the activated C4 position of the pyridine ring.

-

Rearrangement & Elimination: A subsequent rearrangement and elimination of a dichlorophosphate species re-aromatizes the ring and yields the final this compound product.

Caption: Mechanism of POCl₃-mediated chlorination of 2-methylpyridine N-oxide.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.3 (d, 1H, H6), ~7.2 (d, 1H, H5), ~7.1 (s, 1H, H3), ~2.5 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C2), ~150 (C6), ~145 (C4), ~125 (C5), ~123 (C3), ~24 (CH₃). |

| Mass Spectrometry (EI) | M⁺ at m/z = 127, with an isotopic peak (M+2) at m/z = 129 (~1/3 intensity). |

| Boiling Point | Approximately 190-195 °C at atmospheric pressure. |

Note: Exact chemical shifts (δ) can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Agrochemicals

This compound is a highly valued building block due to the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr).[5] This allows for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols) at this position.

Key Applications:

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of numerous drugs. For instance, it is a precursor for compounds used in the development of anti-inflammatory and analgesic agents.[5] It is also a key fragment in the synthesis of multi-target antitumor drugs like Sorafenib.[6]

-

Agrochemicals: The scaffold is used to develop innovative herbicides and pesticides.[7] The ability to modify the 4-position allows for fine-tuning the biological activity and environmental profile of crop protection agents.[7][8]

Caption: General workflow from this compound to a complex molecule.

Conclusion

This compound has cemented its role as an indispensable intermediate in synthetic chemistry. The historical development of its synthesis, centered on the strategic use of the pyridine N-oxide, highlights a classic approach to achieving regiochemical control in heterocyclic chemistry. The deoxygenative chlorination protocol, particularly with phosphorus oxychloride, remains a robust and scalable method. The compound's predictable reactivity at the C4 position ensures its continued and widespread application in the design and synthesis of next-generation pharmaceuticals and agrochemicals, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-methylpyridine as a Versatile Building Block in Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative: 4-Chloro-2-methylpyridine. The strategic placement of the chloro group at the 4-position renders it an exceptionally versatile handle for a variety of critical bond-forming reactions, while the 2-methyl group provides a steric and electronic tuning element. This document provides an in-depth analysis of its reactivity, detailed protocols for its use in key synthetic transformations, and a case study on its application in the synthesis of a crucial pharmaceutical intermediate.

Introduction: The Strategic Advantage of this compound

This compound (also known as 4-chloro-2-picoline) is a colorless liquid at room temperature.[4] Its utility in medicinal chemistry stems from the specific arrangement of its functional groups.

-

The Activating Nitrogen: The pyridine ring nitrogen is electron-withdrawing, which significantly influences the reactivity of the ring. It preferentially activates the C2 and C4 positions towards nucleophilic attack.[5][6]

-

The C4-Chloro Leaving Group: With the chloro atom at the activated C4-position, the molecule is primed for nucleophilic aromatic substitution (SNAr) reactions.[7] More importantly, this C-Cl bond is an excellent substrate for a host of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

-

The C2-Methyl Group: The methyl group at the C2 position sterically and electronically modulates the ring's properties. It can influence the preferred conformation of derivatives and provides a potential site for later-stage functionalization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3678-63-5 | [8][9] |

| Molecular Formula | C₆H₆ClN | [8][9] |

| Molecular Weight | 127.57 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 194-195 °C | [10] |

Core Reactivity Map

The reactivity of this compound is dominated by the C4 position, which serves as the primary electrophilic site for constructing more complex molecules.

Caption: Core reactivity pathways for this compound.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its application in robust, scalable, and high-yield chemical reactions. Below are detailed protocols for three of the most important transformations in medicinal chemistry.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[11] Coupling aryl chlorides like this compound can be challenging compared to bromides or iodides, but modern catalyst systems have made this highly efficient.[12]

Causality Behind Protocol Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂ is common.[13][14]

-

Ligand: Aryl chlorides require electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[15]

-

Base: A base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid partner in the transmetalation step of the catalytic cycle.[11]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[14]

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (3 mL) and water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals.[16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

Causality Behind Protocol Choices:

-

Catalyst/Ligand: Similar to the Suzuki coupling, efficient amination of aryl chlorides requires specialized, bulky, electron-rich phosphine ligands. Ligands like Xantphos or those from the "Buchwald generation" (e.g., BrettPhos, RuPhos) are highly effective.[17] They promote the reductive elimination step, which is often rate-limiting.[16]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used with more reactive systems.[18]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: Inside a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

-

Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (4 mL).

-

Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup: After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove palladium black. Wash the filtrate with water.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the product.[15][17]

C. Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[19] This reaction is invaluable for introducing the rigid, linear alkyne linker into drug scaffolds.

Causality Behind Protocol Choices:

-

Catalysts: The reaction classically uses a dual-catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[19] Copper-free versions exist but may require different conditions.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

-

Solvent: Anhydrous THF or DMF are common co-solvents with the amine base.

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a mixture of anhydrous THF (5 mL) and triethylamine (Et₃N, 2.5 mL).

-

Degassing: Bubble argon through the solution for 10-15 minutes to ensure it is thoroughly degassed.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. It is often complete within 2-8 hours.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the pure coupled product.[20]

Summary of Reaction Conditions

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Typical Yield |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 °C | 70-95% |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | 75-98% |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF | RT - 60 °C | 65-90% |

Application Spotlight: Intermediate for the Kinase Inhibitor Sorafenib

A prominent example highlighting the industrial importance of this scaffold is in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer. A key intermediate in its synthesis is 4-Chloro-N-methylpyridine-2-carboxamide .[21][22] This intermediate is readily prepared from precursors derived from the 4-chloropyridine scaffold.

The synthesis demonstrates how the 4-chloro group serves as the crucial reactive handle for the final, pivotal SNAr reaction, while the other positions on the ring are elaborated to build the final drug molecule.

Synthetic Logic: The overall strategy relies on using the C4-chloro position as the point of connection for the aniline fragment of Sorafenib. The C2 position is first functionalized to create the necessary carboxamide side chain.

Caption: Simplified synthetic pathway to the Sorafenib intermediate.

A patented method describes reacting pyridine-2-carboxylic acid with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride, which is then esterified.[23] This ester subsequently reacts with an aqueous methylamine solution to furnish the target intermediate, 4-chloro-N-methylpicolinamide, in high yield.[23] This intermediate then undergoes a final SNAr coupling with the phenolic portion of the drug to complete the synthesis of Sorafenib.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its pre-activated C4 position provides a reliable and predictable site for elaboration via robust and scalable reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The protocols and examples provided herein demonstrate its broad utility and underscore its importance in the efficient construction of complex molecular architectures for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 8. This compound | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 23. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

The Strategic Application of 4-Chloro-2-methylpyridine in Modern Pharmaceutical Development

Introduction: The Unassuming Power of a Heterocyclic Scaffold

In the intricate world of pharmaceutical development, the selection of foundational chemical motifs is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of heterocyclic building blocks, 4-Chloro-2-methylpyridine (also known as 4-Chloro-2-picoline) has emerged as a particularly versatile and powerful scaffold. Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the methyl group at the 2-position, which can be functionalized through various synthetic transformations. This inherent reactivity profile, coupled with the pyridine core's ability to engage in crucial biological interactions, makes this compound a cornerstone in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is paramount to its effective utilization in multi-step syntheses. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atom, significantly influences the reactivity of the molecule.

| Property | Value | Source |

| CAS Number | 3678-63-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₆ClN | --INVALID-LINK-- |

| Molecular Weight | 127.57 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 193-194 °C | - |

The primary modes of reactivity exploited in pharmaceutical synthesis are:

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is a good leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to connecting the pyridine core to other key pharmacophoric elements.

-

Functionalization of the C2-Methyl Group: The methyl group can be activated for subsequent reactions. For instance, it can be halogenated to introduce a reactive handle or oxidized to a carboxylic acid, opening up avenues for amide bond formation and other conjugations.

The interplay of these reactive sites allows for a modular and convergent approach to the synthesis of complex drug molecules.

Application Showcase I: Synthesis of the Multi-Kinase Inhibitor Sorafenib

Sorafenib is a potent oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis.[2][3][4][5][6] this compound is a key precursor in the synthesis of a critical intermediate for Sorafenib, 4-chloro-N-methylpicolinamide.

Signaling Pathway of Sorafenib Action

Synthetic Protocol: From Picolinic Acid to a Key Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpicolinamide, a crucial fragment of Sorafenib, can be achieved from picolinic acid in a multi-step process where the pyridine ring is first chlorinated and then the carboxylic acid is converted to the desired amide.[1]

Workflow for the Synthesis of 4-chloro-N-methylpicolinamide

Step-by-Step Methodology:

-

Chlorination and Acid Chloride Formation:

-

Rationale: This initial step simultaneously chlorinates the 4-position of the pyridine ring and converts the carboxylic acid to a more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Procedure: To a stirred solution of picolinic acid, add thionyl chloride dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 72 °C for 16 hours under a nitrogen atmosphere.[1] The excess thionyl chloride can be removed by distillation under reduced pressure. The product, 4-chloropyridine-2-carbonyl chloride hydrochloride, is typically used in the next step without further purification.

-

-

Esterification:

-